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Compound of Interest

Compound Name:
Methyl imidazo[1,2-a]pyridine-5-

carboxylate

Cat. No.: B1315494 Get Quote

A comprehensive analysis of the available scientific literature reveals a significant focus on the

therapeutic potential of imidazo[1,2-a]pyridine derivatives, particularly in the context of

antituberculosis drug discovery. However, specific in vitro and in vivo efficacy data for Methyl
imidazo[1,2-a]pyridine-5-carboxylate is not presently available in published research. The

vast majority of studies concentrate on the structural isomers, primarily imidazo[1,2-a]pyridine-

3-carboxamides, which have demonstrated remarkable potency against Mycobacterium

tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR)

strains.

This guide, therefore, pivots to provide a detailed comparative analysis of the well-researched

imidazo[1,2-a]pyridine-3-carboxamide scaffold. We will delve into their in vitro and in vivo

efficacy, compare different analogs within this series, and provide insights into their mechanism

of action. This information is crucial for researchers and drug development professionals

working on novel antitubercular agents.

In Vitro Efficacy Against Mycobacterium
tuberculosis
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with

potent antimycobacterial activity.[1][2] Structure-activity relationship (SAR) studies have been

instrumental in optimizing their efficacy, leading to the identification of analogs with nanomolar

potency.[1]
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Below is a summary of the in vitro activity of selected imidazo[1,2-a]pyridine-3-carboxamide

analogs against the H37Rv strain of M. tuberculosis.

Compound ID
R Group (at
position 3)

MIC (μM) Reference

5
-NH-(4-

methoxyphenyl)
0.2 [1][3]

7 -NH-(pyridin-2-yl) 0.9 [1]

8 -NH-(pyridin-3-yl) 0.4 [1]

15 -NH-(4-chlorophenyl) 0.02 [1]

18 -NH-(4-fluorophenyl) 0.004 [1]

Key Observations from In Vitro Data:

The nature of the substituent on the amide at the 3-position significantly influences the

antitubercular activity.

The introduction of a biaryl ether moiety, particularly with halogen substitutions on the distal

phenyl ring (e.g., compounds 15 and 18), leads to a dramatic increase in potency, with MIC

values in the low nanomolar range.[1]

The position of the methyl group on the imidazo[1,2-a]pyridine core also plays a role in the

compound's activity.[3]

Comparative Efficacy Against Drug-Resistant
Strains
A significant advantage of the imidazo[1,2-a]pyridine-3-carboxamide series is its potent activity

against drug-resistant Mtb strains. This suggests a mechanism of action distinct from that of

many current first- and second-line anti-TB drugs.
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Compound ID Mtb Strain MIC (μM) Reference

18 MDR Strain 1 <0.03 [1]

18 XDR Strain 1 0.8 [1]

PA-824 (Pretomanid) MDR Strain 1 >14 [1]

As the data indicates, compound 18 demonstrates significantly greater potency against a

multidrug-resistant strain compared to the clinical candidate PA-824 (Pretomanid).[1]

In Vivo Pharmacokinetics
The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development.

Pharmacokinetic (PK) studies in animal models provide essential insights into the absorption,

distribution, metabolism, and excretion (ADME) properties of these compounds.

Compound ID Animal Model Dosing Route
Key PK
Parameters

Reference

13 Mouse PO & IV
Good

bioavailability
[1]

18 Mouse PO & IV
Enhanced PK

profile
[1]

Further studies have focused on improving the metabolic stability of this class of compounds,

for instance, through deuteration, which has been shown to prolong their in vivo half-life.[4]

Mechanism of Action: Targeting the Electron
Transport Chain
Imidazo[1,2-a]pyridine-3-carboxamides have been shown to target the QcrB subunit of the

cytochrome bcc-aa₃ supercomplex in the mycobacterial electron transport chain.[4][5] This

inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.
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Caption: Inhibition of the QcrB subunit by Imidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are outlines of key experimental protocols used in the evaluation of imidazo[1,2-

a]pyridine-3-carboxamides.

In Vitro Antitubercular Activity Assay (MIC
Determination)
The minimal inhibitory concentration (MIC) is a fundamental measure of a compound's in vitro

potency.
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Preparation

Assay

Readout

Prepare serial dilutions of
Imidazo[1,2-a]pyridine compounds

Inoculate 96-well plates containing
compound dilutions with Mtb culture

Culture M. tuberculosis H37Rv
to mid-log phase

Incubate plates at 37°C

Add Resazurin indicator

Incubate for 24-48 hours

Visually assess color change
(Blue = No growth, Pink = Growth)

Determine MIC as the lowest concentration
that prevents color change

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Pharmacokinetic Study in Mice
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Animal models are essential for evaluating the drug-like properties of a compound.

Administer compound to mice
(e.g., oral gavage or intravenous injection)

Collect blood samples at
predetermined time points

Separate plasma from whole blood
by centrifugation

Analyze plasma samples using
LC-MS/MS to quantify compound concentration

Calculate pharmacokinetic parameters
(e.g., Cmax, Tmax, AUC, t1/2)

Click to download full resolution via product page

Caption: General workflow for a pharmacokinetic study in a mouse model.

Conclusion and Future Directions
While specific data on Methyl imidazo[1,2-a]pyridine-5-carboxylate remains elusive, the

extensive research on imidazo[1,2-a]pyridine-3-carboxamides provides a robust framework for

understanding the potential of the broader imidazo[1,2-a]pyridine scaffold as a source of novel

antituberculosis agents. The remarkable potency of the -3-carboxamide derivatives, especially

against drug-resistant strains, underscores the importance of continued investigation into this

chemical class.

Future research should aim to:
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Explore the synthesis and biological evaluation of other imidazo[1,2-a]pyridine isomers,

including the -5-carboxylate, to build a more comprehensive SAR understanding.

Further optimize the pharmacokinetic properties of lead compounds to enhance their in vivo

efficacy and suitability for clinical development.

Investigate the potential of these compounds in combination therapies with existing anti-TB

drugs to shorten treatment duration and combat the emergence of resistance.

The imidazo[1,2-a]pyridine core represents a privileged scaffold in medicinal chemistry, and its

continued exploration holds significant promise for the development of new and effective

treatments for tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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